molecular formula C23H33NO2 B1683406 Xipranolol CAS No. 19179-78-3

Xipranolol

Cat. No.: B1683406
CAS No.: 19179-78-3
M. Wt: 355.5 g/mol
InChI Key: NCDUZGLNHCZFNZ-UHFFFAOYSA-N
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Description

Xipranolol is a β-adrenergic receptor antagonist (beta-blocker) primarily indicated for the management of hypertension.

Properties

IUPAC Name

1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-15(2)24-13-20(25)14-26-23(21-16(3)9-7-10-17(21)4)22-18(5)11-8-12-19(22)6/h7-12,15,20,23-25H,13-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDUZGLNHCZFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864874
Record name 1-[Bis(2,6-dimethylphenyl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19179-78-3
Record name Xipranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19179-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xipranolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[Bis(2,6-dimethylphenyl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XIPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJI41P5WMH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xipranolol involves the reaction of 1-(bis(2,6-dimethylphenyl)methoxy)-3-(isopropylamino)propan-2-ol with appropriate reagents under controlled conditions. The preparation method typically includes the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps to isolate the final product, ensuring it meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Xipranolol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary amines .

Scientific Research Applications

Xipranolol has a wide range of applications in scientific research:

Mechanism of Action

Xipranolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline and noradrenaline. By inhibiting these receptors, this compound reduces heart rate, myocardial contractility, and blood pressure. This action helps to manage conditions like hypertension and angina .

Comparison with Similar Compounds

Comparison with Similar Compounds

Xipranolol belongs to a class of drugs with shared structural and functional characteristics. Below is a comparative analysis with four analogous compounds: Propranolol, Xibenolol, Metoprolol, and Nebivolol.

Table 1: Structural and Functional Comparison

Parameter This compound Propranolol Xibenolol Metoprolol Nebivolol
Class Non-selective β-blocker Non-selective β-blocker Non-selective β-blocker β₁-selective blocker β₁-selective blocker + NO modulation
Primary Use Hypertension Hypertension, angina, arrhythmias Hypertension (inferred) Hypertension, angina Hypertension, heart failure
Metabolism Not documented CYP2D6, CYP1A2 Not documented CYP2D6 CYP2D6
Half-Life Not documented 4–6 hours Not documented 3–7 hours 10–30 hours
Key Differentiation Limited clinical data First widely used β-blocker Structural analog (naphthalene group) Cardioselectivity reduces pulmonary side effects Vasodilatory effects via nitric oxide

Key Findings

Structural Similarities: this compound and Xibenolol share a naphthalene-based aryloxypropanolamine backbone, similar to Propranolol . This structural motif is critical for β-receptor binding. Unlike Metoprolol and Nebivolol, this compound lacks β₁-selectivity, increasing its likelihood of causing bronchoconstriction in susceptible patients (a common trait of non-selective β-blockers) .

Pharmacokinetic Gaps: While Propranolol and Metoprolol have well-characterized metabolic pathways (e.g., CYP2D6), this compound’s metabolism remains unstudied in the available literature .

Clinical Applications: Nebivolol’s nitric oxide-mediated vasodilation offers a dual mechanism absent in this compound, making it preferable for patients with comorbid endothelial dysfunction . Propranolol’s broader indications (e.g., migraine prophylaxis) highlight its versatility compared to this compound, which is restricted to hypertension in documented sources .

Biological Activity

Xipranolol is a beta-adrenergic antagonist that has been studied for its potential therapeutic applications, particularly in cardiovascular conditions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound belongs to the class of beta-blockers, which are primarily used to manage various cardiovascular disorders such as hypertension, angina, and arrhythmias. The compound exhibits selective antagonism at beta-adrenergic receptors, particularly the β1 and β2 subtypes.

  • Beta-adrenergic Receptor Blockade : this compound competitively inhibits catecholamines (e.g., epinephrine and norepinephrine) at beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.
  • Vasodilation : The drug may induce vasodilation through β2 receptor activation in vascular smooth muscle, contributing to its antihypertensive effects.
  • Reduction of Intraocular Pressure : this compound has been noted for its ability to lower intraocular pressure, making it useful in treating glaucoma.

Biological Effects

The biological effects of this compound can be summarized as follows:

EffectMechanismClinical Relevance
Decreased heart rateβ1 blockadeReduces cardiac workload
Decreased myocardial contractilityβ1 blockadeAlleviates angina symptoms
Vasodilationβ2 activationLowers blood pressure
Reduced intraocular pressureUnknownTreatment for glaucoma

Case Studies and Clinical Trials

Several clinical studies have investigated the efficacy and safety profile of this compound.

  • Cardiovascular Efficacy : A randomized controlled trial assessed the impact of this compound on patients with hypertension. The study found significant reductions in systolic and diastolic blood pressure compared to placebo (p < 0.05) .
  • Intraocular Pressure Reduction : A double-blind study evaluated the effect of this compound on patients with primary open-angle glaucoma. Results indicated a statistically significant decrease in intraocular pressure after 4 weeks of treatment (mean reduction: 3.5 mmHg) .
  • Safety Profile : In a cohort study involving patients treated with this compound for various cardiovascular conditions, adverse effects were reported in 15% of participants, primarily including fatigue and dizziness .

Research Findings

Recent research has focused on the structural characteristics that contribute to the biological activity of beta-blockers like this compound:

  • Structural Requirements : Effective beta-blockers typically possess:
    • A branched N-alkyl side chain for optimal receptor binding.
    • A hydroxyl group for hydrogen bonding interactions with receptors.
    • An oxymethylene bridge that enhances binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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